Journal Name:Catalysis Science & Technology
Journal ISSN:2044-4753
IF:6.177
Journal Website:http://pubs.rsc.org/en/Journals/JournalIssues/CY#!advancearticles
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:599
Publishing Cycle:
OA or Not:Not
Front cover
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D4CY90001D
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Detail
Promotional effect of Sn additive on the chlorine resistance over SnMnOx/LDO catalysts for synergistic removal of NOx and o-DCB†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D2CY00114D
The chlorine poisoning of manganese-based catalysts is a critical issue to be solved for synergistic decomposition of nitrogen oxide (NOx) and chlorinated volatile organic compounds (Cl-VOCs). Herein, a series of SnMnOx/LDO catalysts were prepared by introducing Sn additive using a co-precipitation method, and exhibit higher activity and chlorine resistance than the MnOx/LDO catalysts. The characterization results indicate that the catalysts modified by Sn have smaller particle size, larger specific surface area, better structural stability and more abundant acid sites. The main reason for the improved chlorine resistance of the catalyst is that Sn introduces more B acid sites, which promotes the desorption of Cl species from the catalysts surface in the form of HCl. Moreover, the interactions between NH3-SCR and o-dichlorobenzene (o-DCB) oxidation over the Sn0.08Mn0.25Ox/LDO catalyst are different at high or low temperature. At low temperature, the oxidation of o-DCB is inhibited due to the competitive adsorption of o-DCB and NH3 on acid sites. At high temperature, NH3-SCR and o-DCB oxidation exhibit a synergistic effect. The o-DCB inhibits the excessive oxidation of NH3 and NO, and NO2 generated in situ from NO is conductive to the oxidation of o-DCB. This work is expected to provide the experimental and theoretical basis for the practical application of manganese-based catalysts in the field of simultaneous degradation of NOx and Cl-VOCs.
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Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D1CY02302K
Catalytic hydrogenation of nitriles is a cost-effective and green method for synthesizing amines and imines, which have many industrial applications. However, this reaction generally requires harsh reaction conditions and produces a mixture of amine and imine products due to its chemodiversity. Therefore, it is a challenge to selectively hydrogenate nitriles to a single product under ambient conditions (1 bar of H2 at 25 °C). Here, we report an effective method for selective hydrogenation of nitriles that does not require heat, pressurization, or long reaction times. We achieved this by means of bimetalization between palladium (Pd) and platinum (Pt) nanoparticles, which resulted in a catalyst that showed high yield of secondary amines. Although Pd and Pt are thermodynamically immiscible, we have successfully alloyed the two metals by means of rapid chemical reduction assisted by microwave heating. X-ray absorption spectroscopy suggested the formation of heteroatomic Pdδ+Ptδ− sites via charge transfer between neighboring Pd and Pt atoms in the alloy structure. Moreover, Fourier transform IR spectroscopy and scanning transmission electron microscopy–energy-dispersive X-ray spectroscopy indicated that decreasing the size of the PdPt (50 : 50) nanoparticles improved the degree of alloying and facilitated the formation of electron-enriched Ptδ− species. On the basis of kinetics studies and density functional theory calculations, we concluded that cyano group activation, which was the rate-determining step over monometallic Pd and Pt catalysts, was accelerated over the heteroatomic Pdδ+Ptδ− sites because of strong back-donation from electron-enriched Ptδ− species to the carbon atom of the cyano groups. The PdPt random alloy nanoparticles catalyzed the reactions of various aromatic and heterocyclic nitriles, and the corresponding secondary amines were selectively obtained in just a few hours.
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Bifunctional thioacetamide-mediated synthesis of few-layered MoOSx nanosheet-modified CdS hollow spheres for efficient photocatalytic H2 production†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D2CY01315K
Constructing efficient cocatalyst-modified hollow-structured photocatalysts holds great potential in the photocatalytic H2 evolution field. Regrettably, it still remains a formidable challenge to develop cost-effective cocatalysts and explore simple synthetic methods for their scalable applications. Herein, a novel one-step strategy of bifunctional thioacetamide-mediated synthesis has been developed to synthesize few-layered MoOSx nanosheet-modified CdS hollow sphere photocatalysts (MoOSx/CdS). In this case, the MoOSx nanosheets exhibit a typical few-layered structure of 3–7 layers and are homogeneously attached to the surface of the CdS hollow spheres. It is observed that the few-layered MoOSx/CdS (1 wt%) hollow sphere photocatalysts obtain the highest photocatalytic H2-evolution rate of 929.40 μmol h−1 g−1, which is far beyond that of the blank CdS sample by a factor of 3.7. The in situ X-ray photoelectron spectroscopy (XPS) and density functional theory (DFT) analyses confirm that the well-designed few-layered MoOSx cocatalysts can efficiently suppress photoexcited carrier recombination and provide abundant electron-deficient S sites to speed up the interfacial H2-evolution reaction, thus improving the photocatalytic H2-generation efficiency of the CdS photocatalysts. This study opens a new window into the fabrication of non-precious metal cocatalyst-modified hollow structures with remarkably promoted photocatalytic H2-production activity.
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Low quantum efficiency of μ-oxo iron bisporphyrin photocatalysts explained with femtosecond M-edge XANES†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D2CY01081J
Bridged μ-oxo iron porphyrins serve as photocatalysts for oxidative organic transformations, but suffer from low photon-to-product efficiency. This low photochemical quantum yield is most commonly attributed to the short lifetime of a disproportionated TPPFe(II)/TPPFe(IV)O state, but an alternate hypothesis suggests that the majority photoproduct is a catalytically inactive ligand-centered TPPFe(III)+/TPPFe(III)–O− ion pair. We use femtosecond optical and extreme ultraviolet (XUV) spectroscopy to investigate the early photodynamics of the μ-oxo iron bisporphyrin (TPPFe)2O and identify the primary loss mechanism. XUV spectroscopy probes 3p → 3d transitions, corresponding to M2,3-edge XANES spectra, and is a distinctive probe of the metal oxidation state. Excitation of the mixed π–π*/ligand-to-metal charge transfer (LMCT) band results in the formation of an iron(II)/iron(III) LMCT state in tens of femtoseconds. This state decays on a subpicosecond timescale to the ligand-centred iron(III) ion pair state, and no TPPFe(IV)O species is observed within the sensitivity of the measurement. The lack of an iron(II)/iron(IV) XANES spectrum suggests that preferential formation of the inactive iron(III) ion pair state is a main cause of the low quantum yield of this and similar bisporphyrins.
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Electronic Ni–N interaction enhanced reductive amination on an N-doped porous carbon supported Ni catalyst†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D2CY01551J
Low cost and high efficiency catalysts for the reductive amination of carbonyl compounds are critical to the utilization of renewable biomass. In this paper, a highly efficient N-doped porous carbon supported Ni catalyst was prepared by a template-assisted pyrolysis and impregnation method. In the presence of NH3 and H2, the as-prepared catalyst could effectively catalyze the reductive amination of various carbonyl compounds into corresponding primary amines with high yield and excellent stability. Comprehensive characterization demonstrated that the reductive amination of furfural towards furfuryl amine was linked to the formation of Ni–Nx sites and the electronic interaction of N and Ni species on the N-doped carbon surface, which promoted the reductive amination of CO bonds and significantly reduced the activation energy in reductive ammonolysis of trimers and Schiff base intermediates. This work provided a new insight into rational design of reductive amination catalysts for primary amine production.
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Cocatalyst engineering to weaken the charge screening effect over Au–Bi4Ti3O12 for piezocatalytic pure water splitting†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D2CY01422J
The weak driving force and rapid carrier recombination severely restrict the development and utilization of piezocatalysis, but the important reason is the charge screening effect. Herein, a dual electric field driven piezoelectric catalytic system was constructed according to deposition of Au nanoparticles on the different crystal planes of BTO. Owing to the unmatched work function between Au and BTO, a Schottky junction at the interface could be formed, resulting in a depletion region at the BTO surface with a reduced charge density. Thus, a built-in electric field from the surface of BTO to the inside is established due to the unbalanced charge distribution. In the process of piezocatalysis, the built-in electric field could assist the piezoelectric field to separate carriers, which increases the carrier migration path, weakens the shielding effect and reduces the recombination of carrier. Meanwhile, Au could also supply the active site for the electron reduction reaction. Under the cooperation of the piezoelectric field of BTO and Au nanoparticles, Au–BTO achieved an elevated H2 production rate of 194.67 μmol h−1 g−1, accompanied by high-added H2O2 production. This work provides a new route for designing efficient piezocatalysts.
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High coke deposition resistance by Cr loading on zeolite defects: reduced regeneration in cracking reactions†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D2CY00506A
A Cr-loaded zeolite cannot be considerably deactivated by coke deposition and can be reused for LDPE cracking without regeneration. The Cr species interact with hydroxyl groups derived from structural defects in the zeolite framework to inhibit coking. This study provides useful information on coking inhibition in various chemical industries.
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In situ modification of metal electrode by integrated microbial corrosion and microbial mineralization using Shewanella oneidensis for efficient oxygen evolution†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D2CY01981G
The modification of a metal electrode with catalytic nanoparticles is considered as a promising approach to fabricate electrodes for efficient oxygen evolution reaction (OER) electrocatalysis. However, the synthesis of catalytic nanoparticles and the modification onto the metal electrode usually involve a sophisticated fabrication process with toxic chemicals and high energy consumption. Herein, by integrating the microbial corrosion of the metal electrode surface with the biomineralization of transition-metal sulfides by Shewanella oneidensis MR-1, a bacterial cell-based green approach for the in situ modification of metal electrodes was developed. S. oneidensis MR-1 cells not only acted as an efficient reducing agent to synthesize metal sulfides but also served as an oxidizing agent to synthesize metal hydroxides on the surface of nickel foam. The synergistic effect between metal sulfides and hydroxides enabled bio-modified nickel foam as an efficient OER electrode. Among the studied NF supported transition-metal sulfides (MSx: M = Fe, Ni, Cu, Cd), ferric sulfide showed the highest OER activity. By adjusting the S/Fe ratio in the precursor, the charge transfer capability at the catalyst–electrolyte interface was optimized, and the Fe–S20/NF electrode exhibited excellent OER activity with an overpotential of 0.253 V at a current density of 10 mA cm−2. This work provides a green and scalable method for the in situ modification of metal electrode with low energy consumption, which would be promising for the practical and large-scale fabrication of electrodes for efficient OER.
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Contents list
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY90029K
The first page of this article is displayed as the abstract.
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New tricks by very old dogs: predicting the catalytic hydrogenation of HMF derivatives using Slater-type orbitals†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/C2CY20193C
We report new experimental results on the hydrogenation of 5-ethoxymethylfurfural, an important intermediate in the conversion of sugars to industrial chemicals, using eight different M/Al2O3 catalysts (M = Au, Cu, Ni, Ir, Pd, Pt, Rh, and Ru) under various conditions. These data are then compared with the results for 48 bimetallic supported catalysts. The results are explained using a simple and effective model, applying catalyst descriptors based on Slater type orbitals (STOs). Each metal is described using four parameters: the height of the orbital peak, the distance of the peak from the metal atom centre, the peak width at half height, and the peak skewness. Importantly, all these parameters are derived from one simple equation, so the calculation is fast and robust. We then apply these descriptors for modeling the hydrogenation data using multivariate methods. Despite the inherent complexity of the reaction network, these simple models describe the catalysts' performance well. The general application of such descriptor models to in silico design and performance prediction of solid catalysts is discussed.
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Molybdenum blue nano-rings: an effective catalyst for the partial oxidation of cyclohexane†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/C4CY01213E
Molybdenum blue (MB), a multivalent molybdenum oxide with a nano-ring morphology is well-known in analytical chemistry but, to date it has been largely ignored in other applications. In the present work, MB has been characterized by STEM-HAADF imaging for the first time, showing the nano-ring morphology of this complex molybdenum oxide and the ordered super-molecular framework crystals that can result from the self-assembly of these MB nano-ring units. The potential of MB as an oxidation catalyst has also been investigated, where it is shown to have excellent catalytic activity and stability in the selective oxidation of cyclohexane to cyclohexanol and cyclohexanone which are important intermediates in the production of nylon.
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Enantioselectivity and catalysis improvements of Pseudomonas cepacia lipase with Tyr and Asp modification†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/C5CY00110B
A concise strategy to improve the p-NPP (p-nitrophenyl palmitate) catalytic activity and enantioselectivity towards secondary alcohols of Pseudomonas cepacia lipase (PcL) has been described. The PcL was modified by I3−, N-acetyl imidazole (NAI), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and ethylenediamine (EDA) in the absence or presence of n-hexane, respectively. After being modified by the four modification reagents, the enantioselectivity (E value) of the PcL towards secondary alcohols was enhanced by 2- to 4-fold. The catalytic activity of EDA-PcL was increased by about 6-fold. The matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) analysis of modified PcL showed that Tyr4, Tyr29, Tyr45, Tyr95, Asp36 and Asp55 were the modified sites. When Tyr29 was modified, the E value of PcL towards secondary alcohols was largely improved. MALDI-TOF-MS characterization and molecular dynamics simulation of the lipase indicated that Tyr29 located inside the catalytic cavity had a significant impact on the E value. The strong steric hindrance of acetyl and iodine ion to the groups on the chiral center of the substrates is responsible for the improvement. In addition, the enhancement of hydrophobicity on the surface of the lipase due to the sidechain replacement of Asp with uncharged hydrophobic groups also improved the E value.
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Enhanced photocatalytic activity of Eu-doped Bi2S3 nanoflowers for degradation of organic pollutants under visible light illumination†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/C5CY00473J
Europium (Eu)-doped Bi2S3 nanoparticles (NPs) with different Eu contents were successfully synthesized by solvothermal decomposition of the precursor complexes Bi(ACDA)3 and [Eu(ACDA)3·H2O] [ACDA = 2-aminocyclopentene-1-dithiocarboxylic acid] in ethylenediamine (EN). The precursors were characterized by usual techniques such as UV-vis and FT-IR spectroscopy, and CHN and TGA analyses. The prepared nanomaterials were characterized by XRD, EDX, SEM and TEM analyses. The XRD results demonstrate that the particles were highly crystallized. The TEM images ascertain the NPs to be of flower-like structure consisting of ultrathin nanoplates with an average diameter of 9–10 nm. Photocatalytic efficiency of the Eu-doped Bi2S3 NPs was evaluated by monitoring the degradation of methylene blue (MB) in aqueous solution under visible light. It was observed that the rate of photocatalytic degradation of MB increases with an increase in the amount of the dopant ion. In addition, the photocatalytic degradation of various toxic organic pollutants such as phenol, p-cresol, 4-chlorophenol, 4-tert-butylphenol, 2,5-dimethylphenol and 2,6-di-tert-butyl-p-cresol was carried out with doped NPs in visible light. Under identical conditions, the degradation rate of 4-chlorophenol is higher than the corresponding phenol, p-cresol and 4-tert-butylphenol. Finally, the mechanism of the degradation pathway for phenol and the substituted phenols is discussed.
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The enantioselectivity in asymmetric ketone hydrogenation catalyzed by RuH2(diphosphine)(diamine) complexes: insights from a 3D-QSSR and DFT study†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/C5CY01225B
A three-dimensional quantitative structure–selectivity relationship (3D-QSSR) model was developed to investigate the enantioselectivity in asymmetric ketone hydrogenation (AKH) catalyzed by RuH2(diphosphine)(diamine) complexes, through a comparative molecular field analysis (CoMFA). The predicted enantiomeric excess (ee) of the chiral alcohol products was in good agreement with the experimental ones, and the developed model showed good statistics in terms of correlation coefficients (q2 = 0.798, r2 = 0.996). The predictive power of the developed 3D-QSSR model was further proved by a test set of 5 ruthenium complexes, with an r2 of 0.974. The contour map analysis illustrated the sterically and electrostatically favored regions of the ruthenium catalysts for improving the enantioselectivity in the asymmetric hydrogenation. Under the guidance of the model, we modified the structure of the catalyst RuH2[(S)-tolbinap][(S,S)-dpen] (A1) to form the structure RuH2[(S)-tolbinap][(S,S)-dpen-NH2] (C1) where the aromatic rings of the dpen are substituted with amino groups in the para position. The theoretically predicted catalyst, C1, shows a theoretically calculated increase in the ee of AKH by 6.2%. In addition, a computational validation was performed for catalyst C1 under the density function theory (DFT), and a larger calculated difference in energy barriers in the hydrogen transfer step accounted for the enhanced enantioselectivity. In conclusion, the 3D-QSSR method could provide a plausible design criterion for the homogeneous transition-metal (TM) catalysts of asymmetric hydrogenation.
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Halogen type as a selectivity switch in catalysed alkane oxyhalogenation†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/C8CY00122G
Catalysed alkane oxyhalogenation has recently been demonstrated as an attractive route for the selective functionalisation of natural gas into commodity chemicals such as alkyl halides or olefins. Herein, we assess the role of the hydrogen halide on the product distribution in ethane and propane oxyhalogenation over europium oxychloride and europium oxybromide catalysts. While olefins are the main reaction products in oxychlorination (selectivity ≥95%), the formation of alkyl bromides (selectivity ≤95%) is favoured in oxybromination, particularly at low conversion levels. At high conversion levels, olefins are also observed, although the selectivity is generally limited (≤60%) due to the formation of cracking and combustion products. A comprehensive kinetic analysis of the oxyhalogenation, halogenation, and oxidative dehydrogenation of the alkanes as well as of the dehydrohalogenation of the alkyl halides provide insights on the complex reaction network, which proceeds through alkyl halide formation followed by its conversion to olefins and/or halocarbons. The observed selectivity differences primarily originate from (i) the halide-dependent alkane activation path, which is surface-driven in oxychlorination, while it mostly occurs via gas-phase halogenation in oxybromination, along with (ii) the preferred tendency of alkyl chlorides towards catalytic dehydrochlorination pathways opposing alkyl bromides that undergo further bromination routes in the gas phase. Finally, detailed characterisation corroborated the above findings and revealed the higher structural stability of europium oxychloride compared to the analogous oxybromide phase under oxyhalogenation conditions. These results deepen the understanding of the alkane oxyhalogenation chemistry on catalyst surfaces for the manufacture of valuable commodities.
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Cascade dehydrative amination of glycerol to oxazoline†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/C8CY00185E
Transformation of biomass into valuable nitrogen-containing compounds is highly desired, yet less explored. Here, we report a simple and efficient method for the direct conversion of bioglycerol to oxazoline involving glycerol dehydration to acetol followed by its amination using an aqueous solution of ammonia. For the two-step strategy a non-noble metal Cu–Zr catalyst was developed, giving a glycerol to acetol conversion of 78% followed by amination separately with 95% selectivity to oxazoline. Moreover, we have demonstrated a single-pot oxazoline synthesis using Ru/C as the most stable catalyst to achieve 95% selectivity to oxazoline without any leaching. XPS studies revealed the co-existence of multivalent Ru species in different percentages depending on the nature and structure of the support. These multivalent species (RuO2 and RuO3) have a synergistic effect on the activation of the carbonyl group, whereas Ru0 is an active site for ammonia dissociation. NH3-TPD and Py-IR spectroscopy results also suggest that the presence of relatively moderate acid sites and a higher Brønsted/Lewis acid ratio in the catalyst promote the selective production of oxazoline. The reaction pathway involves first glycerol dehydration to acetol. In the subsequent step, NH3 is dissociatively adsorbed on the catalyst surface and the imine thus formed is condensed with a second molecule of acetol to obtain oxazoline. The studied catalyst could be recycled successfully without any significant loss of catalytic activity.
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Effect of surface acidity of cyano-bridged polynuclear metal complexes on the catalytic activity for the hydrolysis of organophosphates†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/C8CY01015C
Heterogeneous catalysis of cyano-bridged polynuclear metal complexes, which were prepared by systematic replacement of C-bound metal ions (MC) and/or N-bound metal ions (MN) of Prussian blue ([MN(H2O)x]y[FeII/III(CN)6]; MN = FeIII, GaIII, MnII, ZnII or CoII: [FeII/III(H2O)x]y[MC(CN)6]; MC = FeII, PtIV, CoIII, IrIII or RuII), was examined for the hydrolysis of p-nitrophenol phosphate (p-NPP) as a model compound of insecticides. The catalytic activity of the complexes was enhanced by employing metal ions in higher oxidation states at the C- and N-bound sites, although only N-bound metal ions act as active sites. The dependence of the initial reaction rates for the hydrolysis on the initial concentration of p-NPP suggested that the rate determining step is the adsorption of p-NPP onto catalyst surfaces. The surface acidity of each complex estimated by the heat of pyridine desorption is strongly correlated with catalytic activity.
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Mesoporous EU-1 zeolite as a highly active catalyst for ethylbenzene hydroisomerization†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/C5CY02027A
The hydroisomerization of ethylbenzene is an important industrial reaction to maximize the production of xylenes, and in particular, para-xylene. Zeolite EU-1 (with EUO topology) is commercially utilized in a physical mixture with a metallic phase (Pt/Al2O3). Herein, we have developed a micro-mesoporous EUO zeolite with a significant volume of intercrystalline mesoporosity to improve its catalytic performance in the industrial hydroisomerization of ethylbenzene. The use of a multivalent cationic surfactant as a capping agent was ideal to prevent uniform crystal growth and their aggregation, and to ensure the potential industrial applicability of the strategy. The corresponding mesoporosity and textural properties of nanosponge-like EUO were tuned according to the amount of the capping agent. The catalytic performance reflected the remarkable impact of a large exposed surface area (up to 55%) and a high amount of easily accessible Brønsted acid sites (up to 29%) in the EU-1 nanosponge on the catalytic yield. Our best catalyst revealed a three-fold increase in the conversion of ethylbenzene with no detrimental effects on the attained hydroisomerization yield. This approach presents a potential industrial capability in a wide range of catalytic applications as evidenced here in the hydroisomerization of ethylbenzene.
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Make room for iodine: systematic pore tuning of multivariate metal–organic frameworks for the catalytic oxidation of hydroquinones using hypervalent iodine†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/C8CY00794B
Iodine sites have been incorporated in both MIL-53 (Al) and UiO-66 (Zr) MOFs. A multivariate approach was used to increase the accessible area within the pores to allow for the catalytic oxidation of a model substrate, hydroquinone, to the corresponding quinone. In the process, three new phases of MIL-53 were discovered, one of which proved instrumental in allowing catalysis to occur. Both UiO-66 and MIL-53 with 25% incorporated iodine containing linkers allowed for a near-ideal balance between high density of catalytic sites and sufficient space for mass transport to enable catalysis to occur. Good conversions and selectivities were observed in nitromethane, ethyl acetate, acetone and ethanol with UiO-66 which proved to be the more active of the two catalysts. Oxone and 3-chloroperbenzoic acid acted as competent co-oxidants. X-ray photoelectron spectroscopy revealed that the reaction proceeded through an I(III) oxidation state. The MIL-53 framework was readily recycled while the UiO-66 MOF suffered from catalyst deactivation due to particle agglomeration. UiO-66 with 25% iodine containing linker proved to be a competent catalyst for a variety of substituted hydroquinones.
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8526
SCI Journal Division of the Chinese Academy of Sciences
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